1-Bromo-2-methoxynaphthalene

Description

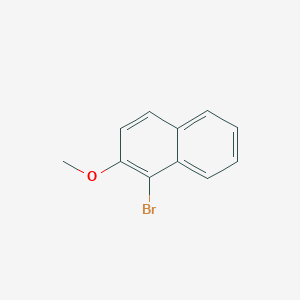

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIGURFWNPLWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187622 | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-47-6 | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3401-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-methoxynaphthalene CAS 3401-47-6 properties

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene (CAS 3401-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant applications in organic chemistry, drug discovery, and materials science.

Core Properties and Specifications

This compound is a substituted naphthalene (B1677914) derivative. Its unique structure, featuring a naphthalene core with bromo and methoxy (B1213986) functional groups, makes it a valuable building block for complex molecular architectures.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3401-47-6 | [1][3][4] |

| Molecular Formula | C₁₁H₉BrO | [1][4] |

| Molecular Weight | 237.10 g/mol | [4][5] |

| Appearance | White to light yellow solid/powder to crystal | [3] |

| Melting Point | 78 - 83 °C | [1][3][4] |

| Boiling Point | 190-192 °C @ 22 Torr; 319.2 °C @ 760 mmHg | [1][3] |

| Density | 1.447 - 1.448 g/cm³ (predicted) | [1][3] |

| Solubility | Slightly soluble in water | [1][3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][3] |

Spectroscopic and Structural Data

Detailed spectroscopic data is available for this compound, which is crucial for its identification and characterization in experimental settings.

| Identifier | Value | References |

| InChI | 1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | [6] |

| InChIKey | XNIGURFWNPLWJM-UHFFFAOYSA-N | [6] |

| SMILES | COC1=CC=C2C=CC=CC2=C1Br | [5][6] |

| Spectra | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases. | [6][7][8] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from 1-bromo-2-naphthol (B146047) (CAS 573-97-7).[9] The synthesis involves the methylation of the hydroxyl group of the precursor.

Chemical Reactivity and Key Reactions

This compound is a key intermediate due to its versatile reactivity, primarily centered around the bromo group, which can be substituted or used in coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Ullmann couplings.[2][10] These reactions are fundamental for forming C-C bonds, enabling the synthesis of complex biaryls and biheterocycles that are common scaffolds in pharmaceuticals and advanced materials.[2]

-

Catalyst Synthesis: It serves as a crucial reagent for synthesizing specialized catalysts.[2][11] Notably, it is used to create catalysts that exhibit high enantioselectivity in reactions like the aziridination of styrene (B11656) derivatives, which is vital for producing chiral molecules with high optical purity in the pharmaceutical industry.[2][12]

Applications in Research and Development

The unique chemical properties of this compound have led to its use in several high-tech fields.

-

Drug Discovery: It is a valuable building block for constructing complex organic molecules with potential biological activity.[1][2] Its role in stereocontrolled synthesis makes it particularly important for creating effective and specific drug candidates.[12]

-

Materials Science: It is employed as an organic ligand in the synthesis of Covalent Organic Frameworks (COFs).[2][13] COFs are a class of porous crystalline polymers with potential applications in gas storage, chemical separations, and catalysis.[2]

-

Agrochemicals: The compound is used in the synthesis of novel molecules with potential herbicidal, fungicidal, or pesticidal properties for crop protection.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for C-C bond formation.[10][14]

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous, degassed solvent via syringe.

-

Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[10]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Safety and Handling

While one safety data sheet indicates this chemical is not considered hazardous under the 2012 OSHA standard, another assigns it hazard statements, suggesting it should be handled with care.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 3401-47-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound(3401-47-6) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

physical and chemical properties of 1-Bromo-2-methoxynaphthalene

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a naphthalene (B1677914) core substituted with a bromine atom and a methoxy (B1213986) group.[1] Identified by its CAS number 3401-47-6, this solid chemical serves as a versatile and valuable synthetic intermediate in a wide range of chemical applications.[1][2] Its unique molecular structure allows it to be a key building block in the synthesis of complex organic molecules, including pharmaceuticals, advanced materials, and highly selective catalysts.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its role in modern organic chemistry.

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder.[3][4] It is stable under normal storage conditions, which recommend keeping it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow crystals or powder | [3][4] |

| Melting Point | 78 - 83 °C | [1][4][5] |

| Boiling Point | 319.2 °C at 760 mmHg 190-192 °C at 22 Torr | [1][4] |

| Density | 1.448 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1][4] |

| Flash Point | 132.9 °C | [1] |

| Refractive Index | 1.632 | [1] |

| Vapor Pressure | 0.000641 mmHg at 25°C | [1] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [1][6] |

| Molecular Weight | 237.09 g/mol | [1][6] |

| CAS Number | 3401-47-6 | [1][6] |

| InChI Key | XNIGURFWNPLWJM-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=C2C=CC=CC2=C1Br | [6] |

| Purity | ≥97% (typical) | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[7]

-

Infrared (IR) Spectroscopy: The FTIR spectrum reveals the characteristic vibrational frequencies of its functional groups, including C-O stretching for the methoxy group and C-Br stretching.[8]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides a characteristic fragmentation pattern for the compound.[9]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the bromo substituent, which is an excellent leaving group in cross-coupling reactions, and the methoxy group, an electron-donating group that influences the reactivity of the naphthalene ring.

Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings.[2][10] These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and biheterocyclic structures commonly found in pharmaceuticals and advanced materials.[2]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst Synthesis

The compound is a key reagent for synthesizing highly enantioselective catalysts.[1][2] Notably, it is used to create catalysts for the aziridination of styrene (B11656) derivatives. Aziridines are important nitrogen-containing heterocyclic intermediates for producing amino acids and other pharmacologically active molecules. The ability to control stereochemistry is critical, as the biological activity of many drugs is dependent on their specific 3D structure.

Advanced Materials

This compound serves as an organic ligand for the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are crystalline porous polymers with highly tunable properties, making them promising for applications in catalysis, gas storage, and separation technologies.[2]

Caption: Key application areas of this compound.

Experimental Protocols

The following are general methodologies that can be adapted for specific laboratory applications.

Synthesis via Williamson Ether Synthesis

This compound can be prepared from 1-bromo-2-naphthol (B146047) through methylation. A general procedure is outlined below.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-bromo-2-naphthol (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetone.

-

Deprotonation: Add a suitable base, such as potassium carbonate or sodium hydride (1.5-2.0 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the corresponding naphthoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (1.1-1.5 equivalents), dropwise to the mixture.

-

Reaction: Heat the reaction mixture (typically between 50-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).[10]

-

Solvent Addition: Add the anhydrous solvent via syringe.[10]

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.[10]

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[10] Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired biaryl compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety practices should always be observed.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation, and prevent dust formation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its ability to participate in a variety of powerful chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for chemists in academia and industry. Its application in the development of enantioselective catalysts and advanced materials like COFs underscores its importance in cutting-edge research, including drug discovery and materials science. Proper handling and an understanding of its reactivity are key to leveraging the full potential of this valuable chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 3401-47-6 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-methoxynaphthalene, a key intermediate in organic synthesis. The document details its chemical structure, nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and its application in significant chemical reactions, alongside a discussion of its relevance in drug discovery.

Chemical Structure and Nomenclature

This compound is a substituted naphthalene (B1677914) derivative. The core structure consists of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon. A bromine atom is attached at the 1-position, and a methoxy (B1213986) group (-OCH₃) is attached at the 2-position of the naphthalene ring.

IUPAC Name: this compound

CAS Number: 3401-47-6

Molecular Formula: C₁₁H₉BrO

Molecular Weight: 237.09 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80-83 °C |

| Boiling Point | 319.2 °C at 760 mmHg |

| Density | 1.447 g/cm³ |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone (B3395972). |

| SMILES | COC1=CC=C2C=CC=CC2=C1Br |

| InChI Key | XNIGURFWNPLWJM-UHFFFAOYSA-N |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | Ar-H |

| 7.78 | d | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 7.35 | t | 1H | Ar-H |

| 7.29 | d | 1H | Ar-H |

| 7.18 | d | 1H | Ar-H |

| 4.05 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | C-O |

| 134.6 | Ar-C |

| 129.3 | Ar-C |

| 128.1 | Ar-C |

| 127.6 | Ar-C |

| 126.7 | Ar-C |

| 126.1 | Ar-C |

| 123.7 | Ar-C |

| 114.9 | Ar-C |

| 110.2 | C-Br |

| 56.8 | -OCH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | m | Aromatic and Aliphatic C-H stretch |

| 1620, 1590, 1500 | s | Aromatic C=C stretch |

| 1260 | s | Aryl-O-CH₃ stretch (asymmetric) |

| 1070 | s | Aryl-O-CH₃ stretch (symmetric) |

| 750 | s | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 238 | 98 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 236 | 100 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 223/221 | 40 | [M-CH₃]⁺ |

| 195/193 | 20 | [M-CH₃-CO]⁺ |

| 114 | 35 | [C₉H₆]⁺ |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process starting from 2-naphthol (B1666908): bromination followed by methylation.

Step 1: Bromination of 2-Naphthol to 1-Bromo-2-naphthol (B146047)

This procedure utilizes a solid-state reaction to achieve selective bromination at the 1-position of 2-naphthol.

-

Materials: 2-naphthol, sodium bromide (NaBr), Oxone® (potassium peroxymonosulfate), ethyl acetate (B1210297), mortar and pestle.

-

Procedure:

-

In a mortar, combine 2-naphthol (1.0 eq), sodium bromide (1.2 eq), and Oxone® (1.5 eq).

-

Grind the reagents together with a pestle for 15-20 minutes. The mixture will become a sticky solid and may change color.

-

Transfer the solid mixture to a round-bottom flask and stir at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), add ethyl acetate to the flask and stir vigorously to dissolve the organic components.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 1-bromo-2-naphthol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Methylation of 1-Bromo-2-naphthol (Williamson Ether Synthesis)

This step converts the hydroxyl group of 1-bromo-2-naphthol to a methoxy group.

-

Materials: 1-bromo-2-naphthol, dimethyl sulfate (DMS) or methyl iodide, a strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and a polar aprotic solvent (e.g., acetone or N,N-dimethylformamide (DMF)).

-

Procedure:

-

To a solution of 1-bromo-2-naphthol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization from ethanol.

-

Caption: Workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between this compound and an organoboron compound.

-

Materials: this compound, an aryl or vinyl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Applications in Drug Discovery and Materials Science

This compound serves as a versatile building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Its utility is primarily due to the presence of the bromo and methoxy functionalities on the naphthalene scaffold. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various substituents. The methoxy group, being an electron-donating group, can influence the electronic properties of the naphthalene ring and its reactivity.

One notable application is in the synthesis of precursors for G protein-coupled receptor (GPCR) modulators. For instance, derivatives of the naphthalene scaffold have been explored as antagonists for the human CC chemokine receptor 8 (CCR8), a potential target for inflammatory diseases and immuno-oncology. The ability to functionalize the 1-position of the 2-methoxynaphthalene (B124790) core via cross-coupling reactions is a key strategy in developing libraries of compounds for structure-activity relationship (SAR) studies.

In materials science, the rigid and planar naphthalene core of this compound makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functional groups allow for tuning of the electronic and physical properties of the resulting materials.

Caption: Logical relationships in the application of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in both academic research and industrial applications. Its well-defined structure and reactivity, particularly in modern cross-coupling reactions, make it an important building block for the synthesis of complex organic molecules. The detailed spectroscopic data and experimental protocols provided in this guide are intended to facilitate its effective use by researchers and professionals in the fields of chemistry, drug discovery, and materials science.

The Biological Potential of 1-Bromo-2-methoxynaphthalene Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The strategic functionalization of this core can lead to the development of potent and selective therapeutic agents. This technical guide focuses on the biological activities of derivatives of 1-Bromo-2-methoxynaphthalene, a key synthetic intermediate that offers multiple points for chemical modification. While direct and extensive biological data on a wide range of this compound derivatives is emerging, this guide consolidates available information and draws parallels from structurally related methoxynaphthalene analogs to highlight the potential of this compound class in drug discovery.

Introduction to this compound

This compound is a versatile chemical building block, primarily utilized in organic synthesis.[1] Its structure, featuring a reactive bromine atom and a methoxy (B1213986) group on the naphthalene ring, makes it an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.[1] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The naphthalene moiety itself is found in drugs like Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID), highlighting the therapeutic potential of this core structure.[2] Research into derivatives of the broader 2-methoxynaphthalene (B124790) family has revealed promising anticancer, antibacterial, and antifungal properties, suggesting that derivatives of this compound could hold similar, if not enhanced, therapeutic value.[2]

Anticancer Activity

While specific studies detailing the anticancer activity of a broad series of this compound derivatives are limited, research on related methoxynaphthalene and naphthalene-chalcone derivatives has shown significant antiproliferative effects against various cancer cell lines. These findings provide a strong rationale for exploring this compound as a scaffold for novel anticancer agents. For instance, novel 6-methoxynaphthalene derivatives have demonstrated promising inhibitory activity against colon cancer cell lines.[2]

Table 1: Representative Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Naphthalene-Chalcone Hybrid (Compound 2j) | A549 (Lung Cancer) | 7.84 µM | [3] |

| Naphthalene-Chalcone Hybrid (Compound 3a) | MCF-7 (Breast Cancer) | 1.42 µM | |

| Naphthalen-1-yloxyacetamide Derivative (5d) | MCF-7 (Breast Cancer) | 3.03 µM | |

| 2-(Furan-2-yl)naphthalen-1-ol Derivative (18) | SK-BR-3 (Breast Cancer) | 1.0 µg/mL |

Disclaimer: The data presented in this table is for structurally related naphthalene derivatives and not for this compound derivatives specifically, due to the limited availability of direct data.

Antimicrobial Activity

Derivatives of naphthalene have also been investigated for their potential as antimicrobial agents. Propionamide derivatives of naproxen, which contains the 6-methoxynaphthalene core, have exhibited significant antibacterial and antifungal activities.[2] This suggests that the methoxynaphthalene scaffold can be a valuable starting point for the development of new anti-infective drugs.

Table 2: Representative Antimicrobial Activity of Naphthalene Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Naphthalene-Chalcone Hybrid (Compound 2j) | S. aureus | 31.25 µg/mL | [3] |

| Naphthalene-Chalcone Hybrid (Compound 2j) | S. epidermidis | 31.25 µg/mL | [3] |

| Naphthalene-Chalcone Hybrid (Compound 2j) | C. albicans | 15.625 µg/mL | [3] |

| Naphthalene-Chalcone Hybrid (Compound 2j) | C. krusei | 15.625 µg/mL | [3] |

Disclaimer: The data in this table is from studies on related naphthalene derivatives and is intended to be illustrative of the potential of the this compound scaffold.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways for this compound derivatives are yet to be fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized. For instance, some naphthalene derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer therapy. Others have been found to inhibit enzymes like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.[3]

In the context of inflammation, the mechanism of the related compound naproxen is well-established. It inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[2]

Below is a generalized representation of a potential experimental workflow for screening and characterizing the biological activity of novel this compound derivatives.

Here is a simplified diagram illustrating the inhibition of the COX pathway by NSAIDs like naproxen, a mechanism that could be explored for new anti-inflammatory derivatives.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable assessment of biological activity. Below are standard methodologies for key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While extensive biological data for its derivatives is still forthcoming, the demonstrated anticancer and antimicrobial activities of structurally related methoxynaphthalene compounds provide a strong impetus for further investigation. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. Elucidating their mechanisms of action and identifying specific molecular targets will be crucial for advancing these compounds through the drug discovery pipeline. The versatility of this scaffold, coupled with the power of modern synthetic and screening technologies, holds significant potential for the discovery of next-generation medicines.

References

- 1. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxynaphthalene is a key organobromine compound and a vital building block in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis. The document highlights its significance as a precursor to high-value molecules and presents quantitative data and reaction workflows to support researchers and drug development professionals in its effective utilization.

Discovery and History

The precise first synthesis of this compound is not well-documented in a singular "discovery" paper. Its emergence is rooted in the broader exploration of naphthalene (B1677914) chemistry that began in the early 19th century. Naphthalene (C₁₀H₈) was first isolated from coal tar, and its structure as two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe.

The development of electrophilic aromatic substitution reactions in the late 19th and early 20th centuries provided the foundational chemistry for the synthesis of derivatives like this compound. Early organic chemists systematically investigated the halogenation and alkylation of naphthalene and its derivatives. It is highly probable that this compound was first prepared through one of two logical pathways available at the time:

-

Bromination of 2-methoxynaphthalene (B124790) (Nerolin): The direct bromination of 2-methoxynaphthalene, a compound known for its use in perfumery, would have been a straightforward approach.

-

Methylation of 1-bromo-2-naphthol (B146047): The methylation of 1-bromo-2-naphthol, which could be synthesized from 2-naphthol (B1666908), represents another classical synthetic route.

While the initial preparation may not have been a celebrated discovery, the importance of this compound grew significantly in the latter half of the 20th century with the rise of modern medicinal chemistry. Its utility as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Naproxen, solidified its place as a commercially and scientifically important molecule. Today, it continues to be a versatile reagent in the development of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Melting Point | 80-83 °C |

| Boiling Point | 319.2 °C at 760 mmHg |

| Appearance | White to off-white crystalline solid |

| CAS Number | 3401-47-6 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, 1H), 7.83 (d, 1H), 7.59-7.49 (m, 4H), 4.01 (s, 3H, -OCH₃) |

| ¹³C NMR | Characteristic peaks for aromatic carbons and the methoxy (B1213986) carbon. |

| Infrared (IR) | Absorption bands corresponding to C-H (aromatic), C=C (aromatic), C-O (ether), and C-Br bonds. |

| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight. |

Experimental Protocols for Synthesis

Two common methods for the laboratory-scale synthesis of this compound are detailed below.

Method 1: Bromination of 2-Naphthol followed by Methylation

This two-step procedure is a classical and reliable method for preparing the target compound.

Step 1: Synthesis of 1-Bromo-2-naphthol

-

Materials: 2-Naphthol, Sodium Bromide (NaBr), Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Procedure:

-

In a mortar, grind together 2-naphthol (1.0 equivalent), sodium bromide (1.0 equivalent), and Oxone (1.5 equivalents) until a fine powder is obtained.

-

Transfer the powder to a suitable reaction vessel and stir the solid mixture at room temperature overnight.

-

After the reaction is complete, add ethyl acetate (B1210297) to the mixture and stir vigorously.

-

Filter the mixture to remove insoluble inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 1-bromo-2-naphthol, which can be purified by recrystallization.

-

Step 2: Methylation of 1-Bromo-2-naphthol

-

Materials: 1-Bromo-2-naphthol, Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Sodium hydroxide (B78521) (NaOH), Methanol (B129727)

-

Procedure:

-

Dissolve 1-bromo-2-naphthol (1.0 equivalent) in methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask and stir to form the sodium salt of 1-bromo-2-naphthol.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.2 equivalents) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the crude this compound.

-

Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

-

Method 2: Direct Bromination of 2-Methoxynaphthalene

This method involves the direct electrophilic bromination of the readily available 2-methoxynaphthalene.

-

Materials: 2-Methoxynaphthalene, Bromine (Br₂), Acetic acid

-

Procedure:

-

Dissolve 2-methoxynaphthalene (1.0 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then wash with a dilute solution of sodium thiosulfate (B1220275) to remove residual bromine.

-

Dry the crude product. Recrystallization from ethanol or another suitable solvent will yield pure this compound.

-

Synthetic Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic workflow for the preparation of this compound from 2-Naphthol.

Caption: Synthetic workflow for the direct bromination of 2-Methoxynaphthalene.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of a variety of organic molecules. Its primary application in drug development is as a precursor to Naproxen, a widely used NSAID. The synthesis of Naproxen from this compound typically involves a Grignard reaction followed by carboxylation.

Beyond its role in the synthesis of established drugs, this compound is utilized in academic and industrial research for the development of novel compounds. Its functional groups allow for a range of chemical transformations, including:

-

Cross-coupling reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Grignard reagent formation: The bromo group can be converted to a Grignard reagent, which can then be reacted with a wide range of electrophiles.

-

Nucleophilic aromatic substitution: While less common, under specific conditions, the bromo group can be displaced by strong nucleophiles.

These reactions open up avenues for the synthesis of complex molecular architectures with potential applications in medicinal chemistry, materials science, and agrochemicals.

Conclusion

This compound, while lacking a dramatic discovery story, has evolved from a simple naphthalene derivative to an indispensable tool in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, ensures its continued importance in both academic research and the industrial production of pharmaceuticals. This guide provides the essential technical information for scientists and researchers to effectively utilize this valuable compound in their synthetic endeavors.

Potential Research Areas for 1-Bromo-2-methoxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxynaphthalene is a versatile aromatic compound poised for significant exploration in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and an electron-donating methoxy (B1213986) group on a naphthalene (B1677914) scaffold, makes it an ideal precursor for a wide array of chemical transformations. This technical guide outlines promising research avenues for this compound, focusing on its application in palladium-catalyzed cross-coupling reactions, the synthesis of novel chiral ligands, the development of biologically active compounds, and the construction of advanced porous organic polymers. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties to facilitate further investigation.

Introduction

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, offering a rigid and tunable platform for the development of novel functional molecules. This compound (CAS No: 3401-47-6), a readily accessible derivative, serves as a key building block for introducing the 2-methoxynaphthyl moiety into more complex structures. The presence of a bromo substituent at the 1-position provides a reactive handle for a multitude of cross-coupling reactions, while the methoxy group at the 2-position influences the electronic properties and steric environment of the naphthalene ring. This guide aims to provide a comprehensive overview of the potential research areas for this compound, empowering researchers to unlock its full synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO | --INVALID-LINK-- |

| Molecular Weight | 237.09 g/mol | --INVALID-LINK-- |

| Melting Point | 80-83 °C | --INVALID-LINK-- |

| Boiling Point | 319.2 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm |

| ¹³C NMR (CDCl₃) | 153.8, 133.2, 129.9, 129.0, 128.1, 127.8, 126.2, 124.3, 113.7, 108.7, 57.1 |

| ¹H NMR (CDCl₃) | 8.23 (d, J = 8.6 Hz, 1H), 7.84-7.73 (m, 3H), 7.59 (t, J = 15.4 Hz, 1H), 7.40 (t, J = 15.1 Hz, 1H), 7.28 (d, J = 9.0 Hz, 1H), 4.04 (s, 3H) |

Potential Research Areas

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between aryl halides and organoboron compounds. The reaction of this compound with various arylboronic acids can lead to a diverse library of 1-aryl-2-methoxynaphthalene derivatives, which are prevalent in pharmaceuticals and organic materials.

Proposed Research: A systematic study of the Suzuki-Miyaura coupling of this compound with a wide range of electron-rich, electron-poor, and sterically hindered aryl- and heteroarylboronic acids would be valuable. Optimization of reaction conditions (catalyst, ligand, base, solvent) will be crucial to achieve high yields and broad substrate scope.

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-methoxynaphthalene (CAS No. 3401-47-6). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is a chemical intermediate used in various synthetic processes.[1][2] While some classifications suggest it is not a hazardous substance under OSHA's 2012 Hazard Communication Standard, other sources indicate potential hazards.[3] It is prudent to handle this compound with care, assuming it may cause skin and eye irritation.[4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Appearance | White crystals or powder | [2] |

| Melting Point | 78 - 83 °C (172.4 - 181.4 °F) | [1][3] |

| Boiling Point | 319.25 °C at 760 mmHg | [1] |

| Flash Point | 132.94 °C | [1] |

| Density | 1.448 g/cm³ | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage Temperature | Room Temperature, in a dry, well-ventilated place. | [1][5] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment (PPE) and engineering controls are recommended.

| Control | Specification | Reference |

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Eyewash stations and safety showers should be readily accessible. | [3][6] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133. | [3][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. | [3][7] |

| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA approved respirator. | [3][6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. | [7] |

Handling and Storage

Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid ingestion and inhalation.[3]

-

Avoid dust formation.[3]

-

Wash hands and face thoroughly after handling.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store at room temperature.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [3][4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [3][4] |

| Inhalation | Remove to fresh air. Get medical attention if you feel unwell or if symptoms occur. | [3][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical advice/attention. | [3][4] |

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Personal Precautions:

-

Ensure adequate ventilation.[3]

-

Use personal protective equipment as required.[3]

-

Avoid dust formation.[3]

Environmental Precautions:

Methods for Cleaning Up:

Toxicological Information

Detailed toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[3] It is categorized as causing skin and eye irritation based on some safety data sheets.[4] No information is available regarding carcinogenicity, mutagenic effects, or reproductive effects.[3]

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for Safely Handling this compound.

Caption: First-Aid Decision Tree for Exposure to this compound.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Bromo-2-methoxynaphthalene in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available scientific literature, this document summarizes the existing qualitative information and provides a general framework for the experimental determination of its solubility.

Introduction to this compound

This compound is a halogenated aromatic ether. Its structure, featuring a naphthalene (B1677914) core, a methoxy (B1213986) group, and a bromine atom, suggests it is a relatively nonpolar, solid compound. Such compounds are typically sparingly soluble in water and exhibit a range of solubilities in organic solvents, largely dependent on the solvent's polarity and the solute-solvent interactions. It is a valuable intermediate in organic synthesis, particularly in the preparation of catalysts and complex organic molecules for the pharmaceutical and materials science sectors.

Existing Solubility Data

A thorough review of chemical databases and scientific literature reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative.

Table 1: Summary of Known Solubility Data for this compound and a Positional Isomer

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Slightly soluble[1][2][3] | Qualitative |

| 2-Bromo-6-methoxynaphthalene | DMSO | Not Specified | 55 mg/mL[4] | Quantitative |

Note: The quantitative data for 2-Bromo-6-methoxynaphthalene, a positional isomer, is provided for context and may not be representative of this compound's solubility.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." Key factors include:

-

Polarity: As a relatively nonpolar molecule, it is expected to have higher solubility in nonpolar or moderately polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Solvent-Solute Interactions: The ability of the solvent to overcome the lattice energy of the solid through intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) is crucial.

Proposed Experimental Protocol for Solubility Determination

The following is a general methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is straightforward and can be adapted for different solvents and temperatures.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, tetrahydrofuran)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated/cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While there is a scarcity of published quantitative solubility data for this compound in organic solvents, this guide provides a robust experimental framework for its determination. The proposed protocol, combined with an understanding of the physicochemical factors influencing solubility, will enable researchers to generate the necessary data for their specific applications in drug development and chemical synthesis. The resulting data would be a valuable contribution to the chemical literature.

References

A Comprehensive Technical Guide to 1-Bromo-2-methoxynaphthalene: Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and detailed experimental methodologies for 1-Bromo-2-methoxynaphthalene (CAS No: 3401-47-6). The information herein is curated to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physicochemical Data

This compound is a substituted naphthalene (B1677914) derivative with the molecular formula C₁₁H₉BrO.[1] Its key physical properties are summarized in the table below for quick reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 237.10 g/mol | [1] |

| Melting Point | 80-83 °C | |

| 79.5-88.5 °C | ||

| Boiling Point | 190-192 °C at 22 Torr |

Experimental Protocols

Accurate determination of melting and boiling points is critical for the identification and purity assessment of chemical compounds. The following sections detail standard experimental procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction of the material is recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument like a Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup (Thiele Tube Method):

-

The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

-

Measurement:

-

The sample is heated relatively quickly to a temperature about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T₁).

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Determination of Boiling Point at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation (e.g., a small distillation flask, condenser, and receiving flask)

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer to measure the pressure

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: A small amount of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar. The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

Pressure Reduction: The system is slowly evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The flask is gently heated.

-

Measurement: The temperature is observed, and the boiling point is recorded as the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature should remain constant during the distillation of a pure compound.

-

Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 190-192 °C / 22 Torr).

Synthesis Workflow: Williamson Ether Synthesis

This compound can be synthesized via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In this case, 1-bromo-2-naphthol (B146047) is deprotonated with a base to form the corresponding naphthoxide, which then acts as a nucleophile to attack a methylating agent.

References

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxynaphthalene (CAS No: 3401-47-6), a key intermediate in organic synthesis. It covers its chemical properties, commercial availability, and detailed experimental protocols for its application in common synthetic transformations, particularly in the context of drug discovery and materials science.

Physicochemical Properties and Commercial Availability

This compound is a valuable reagent in organic chemistry, often utilized in cross-coupling reactions to form complex molecular architectures.[1] Its utility as a synthetic intermediate is well-established, and it is commercially available from a variety of suppliers.[2] Key quantitative data from various suppliers are summarized below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 3401-47-6 | [2][3][4] |

| Molecular Formula | C₁₁H₉BrO | [2][3][4] |

| Molecular Weight | 237.09 g/mol | [3][4] |

| Purity | ≥96.0% (GC) to ≥98% | [2][3] |

| Appearance | White crystals, powder, or crystalline powder | [2] |

| Melting Point | 79.5-88.5 °C | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=CC=C2C=CC=CC2=C1Br | [2][3] |

| InChI Key | XNIGURFWNPLWJM-UHFFFAOYSA-N | [2][5] |

Note: Purity and physical form may vary by supplier and grade. Please refer to the supplier's certificate of analysis for batch-specific data.

Core Applications in Synthesis

The chemical structure of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[6] These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, enabling the construction of complex biaryl and biheterocyclic structures often found in pharmaceuticals and advanced materials.[1][6] It also serves as a reagent for synthesizing catalysts for highly enantioselective reactions, which is crucial in the pharmaceutical industry for producing chiral molecules with high optical purity.[1][7]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is a versatile method for forming a C-C bond between the naphthalene (B1677914) core and a wide variety of aryl or vinyl groups.

Suzuki-Miyaura Cross-Coupling of this compound

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)[6][8]

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[6][8]

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube that has been dried and filled with an inert atmosphere, add this compound (1 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2-3 eq.).[6][8]

-

Add the anhydrous, degassed solvent via syringe.[8]

-

Ensure the mixture is thoroughly degassed, for example, by bubbling the inert gas through the solution for 10-15 minutes.[8]

-

Heat the reaction mixture to the desired temperature, typically between 80-110 °C, under the inert atmosphere.[6]

-

Stir the reaction vigorously and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature.[8]

-

Perform a standard aqueous workup. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[6][8]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

-

Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl product.[6]

Visualized Workflows and Pathways

To further clarify the experimental and logical relationships, the following diagrams have been generated using the Graphviz DOT language.

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Caption: General synthetic pathway to derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

1-Bromo-2-methoxynaphthalene: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-2-methoxynaphthalene is a versatile synthetic intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic and steric properties, arising from the presence of a methoxy (B1213986) group and a bromine atom on the naphthalene (B1677914) scaffold, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its application in a variety of key chemical transformations, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉BrO | [2] |

| Molecular Weight | 237.09 g/mol | [2] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point | 319.2 °C at 760 mmHg | [1] |

| Density | 1.448 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data:

-

¹³C NMR (CDCl₃): Chemical shifts are observed at δ 154.3, 134.1, 129.5, 128.4, 128.2, 126.9, 124.3, 123.8, 113.8, 113.4, 56.9 ppm.

-

Infrared (IR): Characteristic peaks are observed around 3050, 2950, 1600, 1500, 1250, 1070, 800 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 236/238, corresponding to the bromine isotopes.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from the readily available 2-naphthol (B1666908).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-2-naphthol [3]

-

In a mortar and pestle, grind together 2-naphthol (0.5 g), sodium bromide (0.34 g), and Oxone® (1.05 g) until a fine powder is obtained.

-

Transfer the mixture to a plastic reagent bottle and stir overnight at room temperature.

-

Add ethyl acetate (B1210297) (5 mL) to the reaction vessel and shake vigorously.

-

Filter the ethyl acetate layer into a conical flask.

-

Evaporate the solvent to obtain the crude 1-bromo-2-naphthol as a dark brown solid.

Step 2: Synthesis of this compound [4]

-

Dissolve 1-bromo-2-naphthol in a suitable solvent such as acetone.

-

Add a base, for example, anhydrous potassium carbonate (2 equivalents).

-

To the stirring mixture, add dimethyl sulfate (2 equivalents).

-

Heat the reaction mixture to reflux for 6 hours.

-